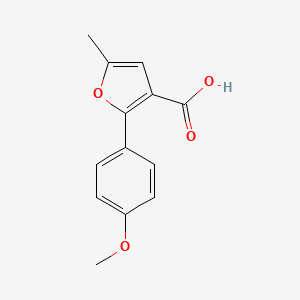

2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8-7-11(13(14)15)12(17-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDUZIXEBMNUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid plays a role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, a post-translational modification that links metabolism to cellular function. This interaction improves mitochondrial homeostasis and bioenergetics, contributing to cellular stress responses and survival under ischemic-like conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. In neuronal cells, this compound enhances mitochondrial protein O-GlcNAcylation, which improves mitochondrial network homeostasis and bioenergy production. Additionally, it inhibits the mitochondrial apoptosis pathway, promoting cell survival under stress conditions. These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to metabolic stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound enhances O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification that acts as a metabolic sensor. This modification improves mitochondrial function and bioenergetics, leading to increased cellular resilience under stress conditions. Additionally, the compound’s interaction with mitochondrial proteins inhibits the mitochondrial apoptosis pathway, further promoting cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under various conditions, allowing for sustained enhancement of mitochondrial protein O-GlcNAcylation and improved mitochondrial function over extended periods. These findings suggest that this compound can have long-lasting effects on cellular metabolism and stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances mitochondrial function and bioenergetics without causing significant adverse effects. At higher doses, potential toxic effects may be observed, including disruptions in cellular metabolism and increased oxidative stress. These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s enhancement of O-GlcNAcylation suggests its involvement in nutrient-sensing pathways that link metabolism to cellular function. Additionally, the compound’s effects on mitochondrial function indicate its role in regulating metabolic flux and maintaining cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, the compound accumulates in mitochondria, where it exerts its effects on mitochondrial protein O-GlcNAcylation and bioenergetics. This targeted distribution enhances the compound’s efficacy in modulating cellular metabolism and stress responses.

Subcellular Localization

The subcellular localization of this compound is primarily within mitochondria, where it enhances O-GlcNAcylation of mitochondrial proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific mitochondrial compartments. The compound’s activity within mitochondria is crucial for its effects on mitochondrial function, bioenergetics, and cellular stress responses.

Biological Activity

2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C13H14O4

- CAS Number : 1482059-90-4

This compound features a furan ring substituted with a methoxyphenyl group and a carboxylic acid moiety, which are crucial for its biological activity.

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve several pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which could play a role in its therapeutic effects.

- Antioxidant Activity : Its structural components suggest it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Antiviral Activity

Research has indicated that derivatives similar to this compound may possess antiviral properties. For example, compounds with furan structures have been evaluated for their ability to inhibit viral replication in various assays. A study highlighted the requirement for specific substitutions on the furan ring to maintain antiviral potency, suggesting that the presence of the methyl group at the 5-position is critical for activity .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have shown that similar furan derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction with DNA and inhibition of topoisomerases have been noted as significant pathways for anticancer action .

Research Findings and Case Studies

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research has shown that derivatives of furan-based compounds can inhibit viral replication, particularly against respiratory viruses. In one study, a series of compounds were screened for their ability to inhibit respiratory syncytial virus (RSV), with some furan derivatives demonstrating promising antiviral activity .

Antimycobacterial Properties

The compound has also been investigated for its efficacy against Mycobacterium tuberculosis. Research focused on the interaction of furan derivatives with proteins involved in iron acquisition in mycobacteria. These studies suggest that modifications to the furan structure can enhance bioactivity against tuberculosis .

Biodegradable Polymers

2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid is being explored for its incorporation into biodegradable polymer matrices. Such polymers are essential for medical applications, including drug delivery systems and tissue engineering. The tunable degradation rates of these polymers make them suitable for various biomedical applications .

Data Tables

Case Studies

-

Antiviral Screening Study :

- Objective : To evaluate the antiviral properties of various furan derivatives.

- Methodology : Compounds were subjected to cytotoxicity assays and viral inhibition tests.

- Results : Several derivatives exhibited selective antiviral activity with minimal cytotoxic effects.

-

Antimycobacterial Activity Investigation :

- Objective : To assess the efficacy of modified furan compounds against M. tuberculosis.

- Methodology : Co-crystallization experiments were conducted to analyze protein-ligand interactions.

- Results : Identified key interactions that enhance the binding affinity of the compounds to target proteins involved in iron acquisition.

-

Biodegradable Polymer Development :

- Objective : To integrate this compound into polymer matrices.

- Methodology : Polymers were synthesized and characterized for mechanical properties and degradation rates.

- Results : The resulting materials showed improved mechanical strength and controlled degradation profiles suitable for medical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.